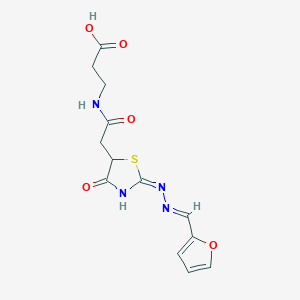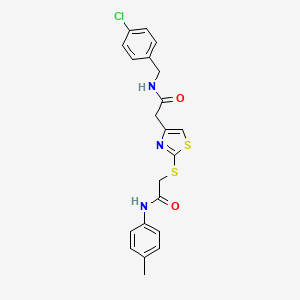![molecular formula C22H19N3O2S B2765451 N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1326806-56-7](/img/structure/B2765451.png)
N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as EPTA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTA belongs to the class of thieno[3,2-d]pyrimidines, which have been reported to exhibit various biological activities, such as anti-inflammatory, antiviral, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is not fully understood, but it has been suggested to involve the modulation of various signaling pathways. In the study by Li et al., N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was found to inhibit the activation of NF-κB signaling pathway by suppressing the phosphorylation and degradation of inhibitor of kappa B (IκBα), which leads to the inhibition of pro-inflammatory cytokine production. In the study by Wang et al., N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was found to inhibit the replication of HBV by suppressing the expression of viral surface antigen (HBsAg) and e antigen (HBeAg) through the downregulation of transcription factors, such as hepatocyte nuclear factor 4α (HNF4α) and nuclear factor 1 (NF1).
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been reported to exhibit various biochemical and physiological effects, such as the inhibition of pro-inflammatory cytokine production, the suppression of HBV replication, and the induction of apoptosis in cancer cells. In the study by Li et al., N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), in LPS-stimulated macrophages. In the study by Wang et al., N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was found to inhibit the replication of HBV by suppressing the expression of viral surface antigen (HBsAg) and e antigen (HBeAg) in HBV-transfected HepG2.2.15 cells. Furthermore, N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway and causing mitochondrial dysfunction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is its broad-spectrum activity against various biological targets, such as inflammation, viral infection, and cancer. Furthermore, N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been reported to exhibit low toxicity in vitro and in vivo, which makes it a potential candidate for further development as a therapeutic agent. However, one of the limitations of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Furthermore, the exact mechanism of action of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. One of the directions is to investigate the pharmacokinetics and pharmacodynamics of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide in vivo, which may provide valuable information on its bioavailability, distribution, metabolism, and excretion. Furthermore, the development of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide derivatives with improved solubility and potency may enhance its therapeutic potential. Another direction is to investigate the potential synergistic effects of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide with other therapeutic agents, such as chemotherapeutic drugs and immunomodulators, which may enhance its efficacy and reduce its toxicity. Finally, the investigation of the molecular targets and signaling pathways of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide may provide insights into its mechanism of action and facilitate the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the condensation of 3-ethylphenylamine with 4-oxo-7-phenylthieno[3,2-d]pyrimidine-3-acetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane or dimethylformamide at room temperature, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been reported to exhibit various biological activities, such as anti-inflammatory, antiviral, and anticancer properties. In a study conducted by Li et al., N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the activation of nuclear factor-kappa B (NF-κB) signaling pathway. Another study by Wang et al. demonstrated that N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could inhibit the replication of hepatitis B virus (HBV) by suppressing the expression of viral surface antigen (HBsAg) and e antigen (HBeAg) in HBV-transfected HepG2.2.15 cells. Furthermore, N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has also been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-2-15-7-6-10-17(11-15)24-19(26)12-25-14-23-20-18(13-28-21(20)22(25)27)16-8-4-3-5-9-16/h3-11,13-14H,2,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKLEDFHEUJKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)
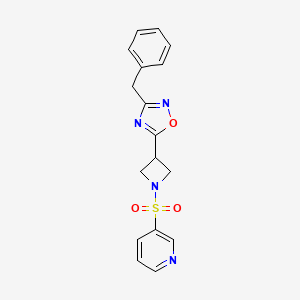
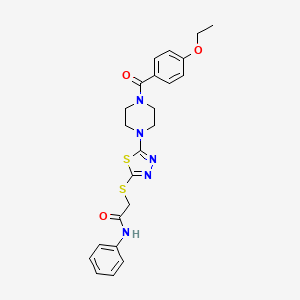
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(1-methylimidazol-4-yl)methanone](/img/structure/B2765378.png)
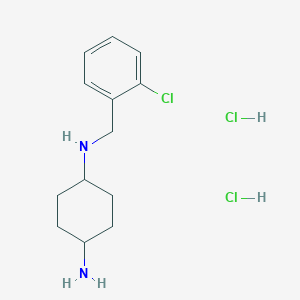
![2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2765381.png)
![Ethyl 5-[(3-chlorobenzoyl)amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2765382.png)
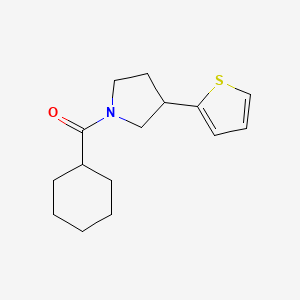
![N-benzyl-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2765385.png)

